

Application Notes and Protocols for Assessing Imipenem Stability in Different Media

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Compound of Interest

Compound Name: *Imipenem and cilastatin sodium*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipenem is a broad-spectrum β -lactam antibiotic belonging to the carbapenem class. It is known for its potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] However, imipenem is inherently unstable in aqueous solutions, which presents challenges in its formulation, storage, and clinical administration.[2][3] The primary degradation pathways for imipenem include hydrolysis of the β -lactam ring and oligomerization.[4][5][6] In weakly acidic solutions, degradation is often initiated by an intermolecular carboxyl group attack on the β -lactam group, leading to oligomerization.[4][5] In weakly alkaline conditions, an intermolecular reaction between the β -lactam and formimidoyl groups can occur.[4][5]

The stability of imipenem is significantly influenced by factors such as pH, temperature, concentration, and the composition of the solution.[1][4][7] For instance, the optimal pH for imipenem stability is between 6.5 and 7.5.[8] Deviations from this range can accelerate degradation.[8] Temperature also plays a crucial role, with increased temperatures leading to faster degradation.[1][9] Furthermore, the presence of other substances, such as dextrose in infusion fluids, can adversely affect imipenem's stability.[7][8]

Due to its instability, imipenem is often co-administered with cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor.[10] Cilastatin prevents the renal degradation of imipenem, thereby increasing its urinary concentration and reducing potential nephrotoxicity.[10] However,

the interaction between imipenem and cilastatin can also lead to the formation of degradation products.^[2]

Given these stability concerns, it is imperative for researchers, scientists, and drug development professionals to have robust protocols for assessing the stability of imipenem in various media. These application notes provide detailed methodologies for conducting such stability studies, including protocols for sample preparation, stress testing (forced degradation), and analytical quantification using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Quantitative Summary of Imipenem Stability

The following tables summarize the stability of imipenem under different conditions, as reported in various studies. This data provides a comparative overview to guide experimental design.

Table 1: Stability of Imipenem in Different Intravenous Solutions

Intravenous Fluid	Concentration (mg/mL)	Storage Temperature (°C)	Time to 10% Degradation (T ₉₀)	Reference
0.9% Sodium Chloride	5	25	6 - 9 hours	[1][7]
0.9% Sodium Chloride	10	25	3 - 6 hours	[1]
0.9% Sodium Chloride	5	4	72 hours	[7]
5% Dextrose in Water (D5W)	5	25	< 6 hours	[7]
5% Dextrose in Water (D5W)	5	4	24 - 48 hours	[7]
Total Parenteral Nutrition (TPN) Solution 1 (4.25% amino acids, 25% dextrose)	5	Not Specified	< 30 minutes	[11]
Total Parenteral Nutrition (TPN) Solution 2 (5% amino acids, 35% dextrose)	5	Not Specified	< 30 minutes	[11]

Table 2: Influence of Temperature and Concentration on Imipenem Stability in 0.9% Sodium Chloride

Concentration (mg/mL)	Temperature (°C)	Time to 10% Degradation (T ₉₀)	Reference
5	25	6 hours	[1]
5	30	6 hours	[1]
5	40	6 hours	[1]
10	25	3 - 6 hours	[1]
10	30	< 1 hour	[1]
10	40	< 1 hour	[1]

Experimental Protocols

Protocol 1: General Stability Study of Imipenem in a Selected Medium

This protocol outlines a general procedure for assessing the stability of imipenem in a specific aqueous medium (e.g., infusion fluid, buffer solution).

1. Materials and Reagents:

- Imipenem reference standard
- The selected medium (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water, Phosphate Buffer pH 7.0)
- High-purity water (Milli-Q or equivalent)
- Acetonitrile (HPLC grade)
- Phosphate buffer for mobile phase (e.g., sodium phosphate, potassium phosphate)
- Acid and/or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
- Volumetric flasks, pipettes, and other standard laboratory glassware

- HPLC system with a UV detector
- C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- pH meter
- Temperature-controlled incubator or water bath

2. Preparation of Solutions:

- Imipenem Stock Solution: Accurately weigh a known amount of imipenem reference standard and dissolve it in the selected medium to achieve a desired stock concentration (e.g., 1 mg/mL).
- Test Solutions: Dilute the stock solution with the selected medium to the final concentrations required for the study (e.g., 5 mg/mL and 10 mg/mL).^[1] Prepare a sufficient volume for sampling at all time points.

3. Stability Study Conditions:

- Divide the test solutions into appropriate containers (e.g., PVC infusion bags, glass vials).
- Store the containers at the desired temperature(s) (e.g., 4°C, 25°C, 30°C, 40°C).^{[1][7]}
- If investigating photostability, expose a set of samples to a controlled light source (e.g., white fluorescent light, UV light) while keeping a parallel set in the dark as a control.^[12]

4. Sampling:

- Withdraw aliquots of the test solutions at predetermined time intervals (e.g., 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours). The initial sample (time 0) should be analyzed immediately after preparation.
- Immediately after withdrawal, dilute the samples with the mobile phase to a concentration suitable for HPLC analysis and either analyze immediately or store at a low temperature (e.g., -20°C or -80°C) to halt further degradation until analysis.

5. HPLC Analysis:

- Chromatographic Conditions (Example):
 - Column: C18, 250 mm x 4.6 mm, 5 μ m particle size
 - Mobile Phase: A mixture of phosphate buffer (e.g., pH 7.3) and acetonitrile (e.g., 98:2 v/v). A gradient elution may also be used.
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 210 nm or 238 nm
 - Column Temperature: 35°C
- Quantification: Prepare a calibration curve using freshly prepared standard solutions of imipenem of known concentrations. Calculate the concentration of imipenem in the test samples by comparing their peak areas to the calibration curve.

6. Data Analysis:

- Calculate the percentage of the initial imipenem concentration remaining at each time point.
- Plot the percentage of remaining imipenem versus time.
- Determine the time at which the imipenem concentration falls below 90% of the initial concentration (T_{90}).

Protocol 2: Forced Degradation (Stress Testing) of Imipenem

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

1. Materials and Reagents:

- Same as Protocol 1, with the addition of:
 - Hydrochloric acid (HCl)

- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)

2. Preparation of Stressed Samples:

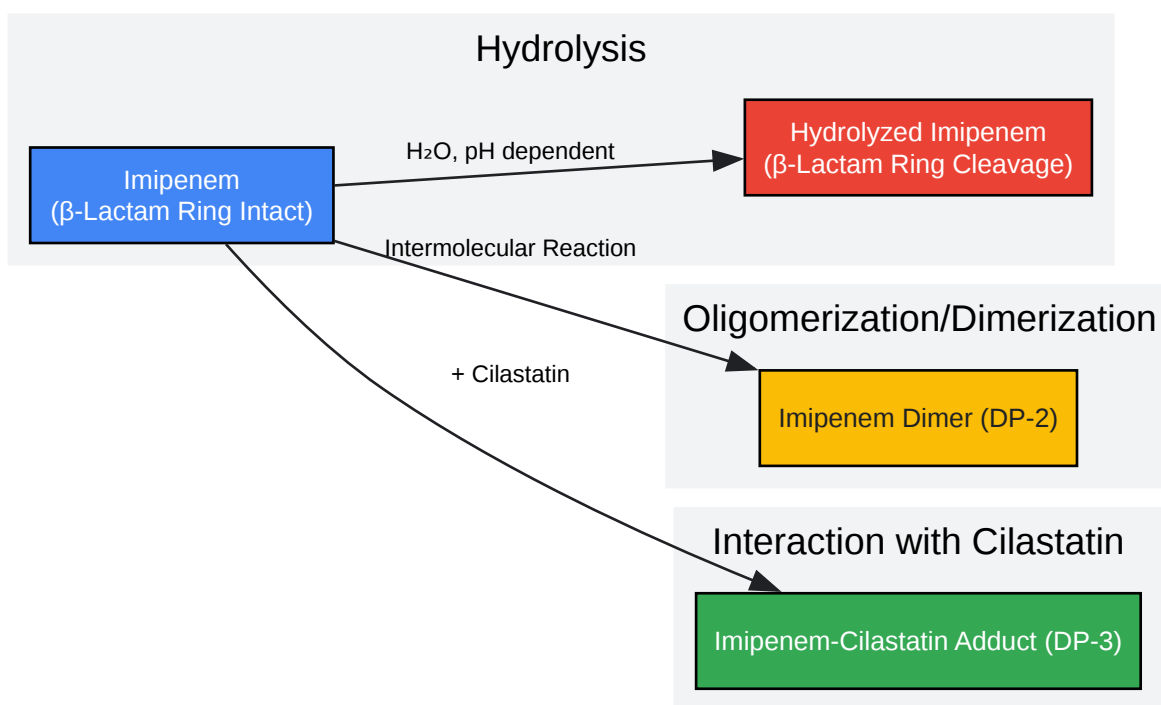
- Prepare an imipenem solution in a suitable solvent (e.g., water or the selected medium).
- Acid Hydrolysis: Add HCl to the imipenem solution to achieve a final concentration of, for example, 0.025 M HCl. Incubate at room temperature for a specified period (e.g., 15 minutes). Neutralize the solution with NaOH before HPLC analysis.
- Base Hydrolysis: Add NaOH to the imipenem solution to achieve a final concentration of, for example, 0.025 M NaOH. Incubate at room temperature for a specified period (e.g., 15 minutes). Neutralize the solution with HCl before HPLC analysis.
- Oxidative Degradation: Add H₂O₂ to the imipenem solution to achieve a final concentration of, for example, 0.05% H₂O₂. Incubate at room temperature for a specified period (e.g., 30 minutes).
- Thermal Degradation: Store the imipenem solution (or solid drug substance) at an elevated temperature (e.g., 60°C or 90°C) for a defined period (e.g., 10 days for solid, shorter for solutions).^[3]
- Photolytic Degradation: Expose the imipenem solution to white fluorescent light (e.g., 10,000 lux for 120 hours) and UV light (e.g., 200 watt-hours/m² for 5 days).

3. HPLC Analysis:

- Analyze the stressed samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and identify degradation products.
- Compare the chromatograms of the stressed samples with that of an unstressed imipenem standard.

Mandatory Visualizations

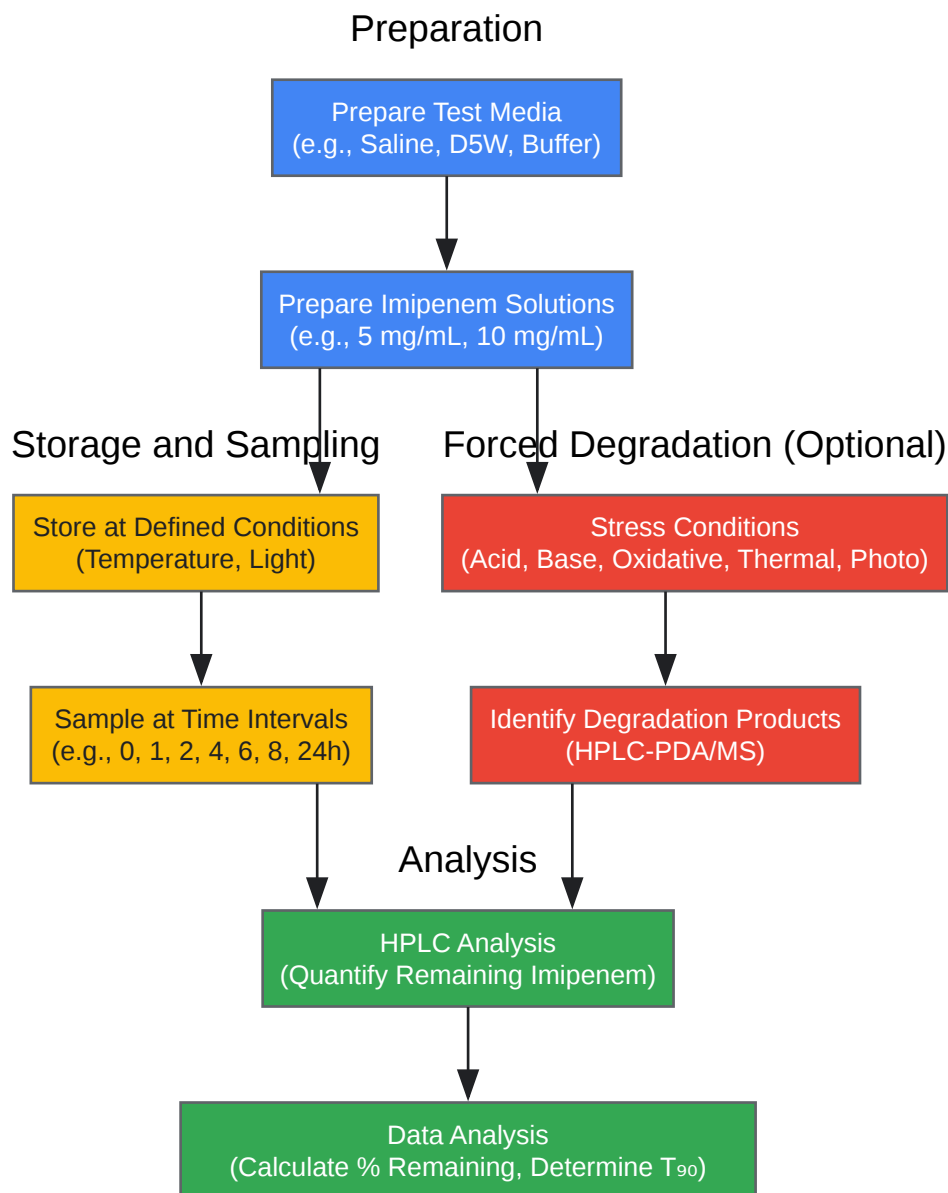
Imipenem Degradation Pathways



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Caption: Major degradation pathways of imipenem in aqueous solutions.

Experimental Workflow for Imipenem Stability Assessment



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Caption: General workflow for conducting an imipenem stability study.

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